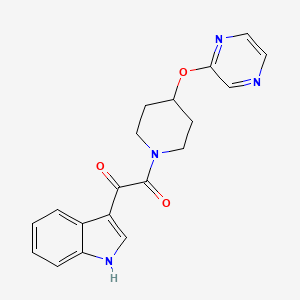

1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione

Description

The compound 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione features a diketone core (ethane-1,2-dione) linked to an indole moiety and a substituted piperidine ring. The piperidine is further functionalized with a pyrazin-2-yloxy group, introducing nitrogen and oxygen heteroatoms. This structure combines aromatic, heterocyclic, and polar functionalities, making it relevant for drug discovery, particularly in targeting receptors or enzymes where electronic and steric interactions are critical.

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-18(15-11-22-16-4-2-1-3-14(15)16)19(25)23-9-5-13(6-10-23)26-17-12-20-7-8-21-17/h1-4,7-8,11-13,22H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVJZNRNQIVDFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1H-indol-3-yl)-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethane-1,2-dione is a complex organic molecule that combines an indole ring, a pyrazine moiety, and a piperidine ring. This unique structure suggests potential biological activities that are of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds containing indole and pyrazine derivatives. The specific compound under review has shown promising results in various biological assays.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, molecular docking studies suggest that this compound may interact effectively with cancer-related targets, potentially inhibiting tumor growth. The binding affinity and interaction modes were analyzed using computational methods, showing favorable docking scores comparable to known anticancer agents .

Antiviral Properties

The compound's structural components suggest potential antiviral activity. Studies on related indole derivatives have demonstrated efficacy against various viral enzymes. For example, compounds with similar frameworks have been reported to inhibit HIV protease and other viral targets effectively . The mechanism often involves disruption of viral replication processes.

Enzyme Inhibition

The compound is believed to interact with several enzymes, including cyclooxygenases (COX-1 and COX-2), which are involved in inflammatory responses. Research has shown that derivatives can inhibit these enzymes, reducing inflammation and pain . In vitro studies have measured IC50 values for enzyme inhibition, indicating the potency of these compounds.

Case Studies

- Molecular Docking Studies : A recent study utilized molecular docking to evaluate the binding affinity of this compound against HIV protease. The results indicated a strong interaction with the active site, suggesting its potential as an antiviral agent .

- Anticancer Screening : In a screening assay involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics .

- Enzyme Activity Assessment : In vitro assays assessed the inhibition of COX enzymes by related compounds, revealing that certain derivatives exhibited better activity than traditional anti-inflammatory drugs like diclofenac .

Data Tables

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Piperidine/Piperazine Rings

Piperidine vs. Piperazine Derivatives

- Similar piperidine derivatives, such as 1-(4-fluorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione (), exhibit oily physical states, suggesting lower crystallinity compared to aromatic-substituted analogs . In contrast, 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione () contains a piperazine ring, which introduces additional basicity due to the second nitrogen atom. Piperazine derivatives often show improved solubility and pharmacokinetic profiles, as seen in HIV-1 inhibitors like BMS-488043 .

Pyrazine Substitution

- The pyrazin-2-yloxy group in the target compound is unique among the analogs. Pyrazine’s electron-deficient aromatic system may enhance interactions with enzymes or receptors through π-stacking or dipole interactions, distinguishing it from phenyl or halogen-substituted analogs (e.g., 3e , 3f in ) .

Aryl Substituents on the Diketone Core

Indole vs. Other Aromatic Groups

- For example, 1-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethane-1,2-dione (3c) shows distinct $^{1}$H NMR shifts at δ 12.40 (indole NH) and δ 2.39 (methyl group) .

- Non-indole analogs, such as 1-(4-chlorophenyl)-2-(piperidin-1-yl)ethane-1,2-dione, prioritize halogen-mediated hydrophobic interactions, as seen in their higher melting points (e.g., 184°C for 3a in ) compared to oily piperidine derivatives .

Anticancer Activity

- Diarylmethylpiperazine Derivatives: Compounds like 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione () demonstrate moderate-to-potent antiproliferative activity against Hela, A-549, and ECA-109 cell lines.

- Pyrazine-Oxy Piperidine Target : While activity data for the target compound is unavailable, its pyrazine substitution may reduce lipophilicity compared to diarylmethyl analogs, possibly affecting cellular uptake.

Antiviral Activity

- Azaindole derivatives such as BMS-488043 () show potent HIV-1 inhibition via attachment blocking. The target compound’s indole and pyrazine groups could mimic these interactions, though the absence of a benzoylpiperazine moiety may alter binding affinity .

Receptor Antagonism

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.